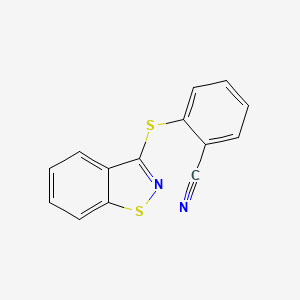
1,2-Bis(4-tert-butylphenyl)-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(4-tert-butylphenyl)-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes two tert-butylphenyl groups and a tetraoxo-disulfane core. Its molecular formula is C22H26O2S2, and it has a molecular weight of 402.58 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(4-tert-butylphenyl)-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane typically involves the reaction of 4-tert-butylphenyl derivatives with sulfur-containing reagents under controlled conditions. One common method involves the use of 4-tert-butylphenyl lithium reagents, which react with sulfur dichloride to form the desired disulfane compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is followed by purification steps such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(4-tert-butylphenyl)-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the disulfane to thiols or sulfides using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Halogenating agents, nitrating agents, sulfuric acid as catalyst.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
1,2-Bis(4-tert-butylphenyl)-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antioxidant and its ability to modulate biological pathways involving sulfur compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1,2-Bis(4-tert-butylphenyl)-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane involves its interaction with molecular targets such as enzymes and receptors. The compound’s disulfane core can undergo redox reactions, influencing cellular redox states and modulating signaling pathways. Additionally, the tert-butylphenyl groups can interact with hydrophobic regions of proteins, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(4-tert-butylphenyl)ethane-1,2-dione: Similar structure but lacks the disulfane core.
4,4’-Di-tert-butylstilbene: Contains similar tert-butylphenyl groups but has a different core structure.
1,3-Bis(4-tert-butylphenyl)propane-1,3-dione: Similar functional groups but different connectivity and core structure.
Uniqueness
1,2-Bis(4-tert-butylphenyl)-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane is unique due to its tetraoxo-disulfane core, which imparts distinct chemical reactivity and biological activity. This core structure allows for versatile redox chemistry and interactions with biological targets, making it valuable for various applications in research and industry.
Properties
CAS No. |
188940-57-0 |
|---|---|
Molecular Formula |
C20H26O4S2 |
Molecular Weight |
394.6 g/mol |
IUPAC Name |
1-tert-butyl-4-(4-tert-butylphenyl)sulfonylsulfonylbenzene |
InChI |
InChI=1S/C20H26O4S2/c1-19(2,3)15-7-11-17(12-8-15)25(21,22)26(23,24)18-13-9-16(10-14-18)20(4,5)6/h7-14H,1-6H3 |
InChI Key |
SZAPBCMXGPYERU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Diethyl {[4-(hydroxymethyl)phenoxy]methyl}phosphonate](/img/structure/B12559880.png)

![N,N'-(Ethane-1,2-diyl)bis[3-(diphenylphosphanyl)propanamide]](/img/structure/B12559893.png)
![4-[1-[4-(4-methoxy-N-(4-methoxyphenyl)anilino)phenyl]cyclohexyl]-N,N-bis(4-methoxyphenyl)aniline](/img/structure/B12559897.png)

![4'-[(Dec-9-en-1-yl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B12559909.png)

